Butyl 2-ethylhexanoate

Descripción

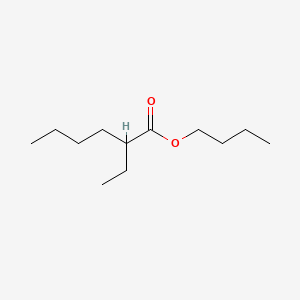

Butyl 2-ethylhexanoate (CAS 68443-63-0) is an organic ester derived from 2-ethylhexanoic acid and butanol. It is structurally characterized by a branched alkyl chain, contributing to its stability and solubility in non-polar solvents. The compound was registered under the European Union’s chemical regulations on 31 May 2018, indicating its industrial relevance and regulatory oversight .

Propiedades

IUPAC Name |

butyl 2-ethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2/c1-4-7-9-11(6-3)12(13)14-10-8-5-2/h11H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USPADFUBVAGYOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70867627 | |

| Record name | Hexanoic acid, 2-ethyl-, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70867627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid. | |

| Record name | Hexanoic acid, 2-ethyl-, butyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14634 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

68443-63-0 | |

| Record name | Hexanoic acid, 2-ethyl-, butyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68443-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanoic acid, 2-ethyl-, butyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068443630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanoic acid, 2-ethyl-, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70867627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl 2-ethylhexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.110 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Butyl 2-ethylhexanoate is typically synthesized through the esterification of 2-ethylhexanoic acid with butanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction involves heating the mixture under reflux conditions, followed by washing, drying, and distillation to obtain the pure ester.

Industrial Production Methods

In industrial settings, the production of butyl 2-ethylhexanoate follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous stirring and controlled temperature to ensure maximum yield and purity. The product is then purified through distillation and other separation techniques .

Análisis De Reacciones Químicas

Types of Reactions

Butyl 2-ethylhexanoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids and alcohols under specific conditions.

Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

Hydrolysis: 2-ethylhexanoic acid and butanol.

Oxidation: Various carboxylic acids and alcohols.

Substitution: Esters with different functional groups depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Butyl 2-ethylhexanoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

Biology: Employed in the study of enzyme-catalyzed reactions, particularly esterases that hydrolyze esters.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.

Industry: Utilized in the production of fragrances, flavors, and plasticizers.

Mecanismo De Acción

The mechanism of action of butyl 2-ethylhexanoate primarily involves its hydrolysis by esterases to produce 2-ethylhexanoic acid and butanol . These products can then participate in various metabolic pathways. The ester bond in butyl 2-ethylhexanoate is the primary target for enzymatic hydrolysis, which is facilitated by the presence of water and specific enzymes .

Comparación Con Compuestos Similares

Butyl 2-ethylhexanoate shares structural or functional similarities with several compounds, including other esters, metal salts, and related derivatives. Below is a detailed comparison:

Structural Analogs: Butyl Esters

- Butyl 2-ethylperoxyhexanoate (CAS 85391-85-1): This peroxide derivative contains a reactive peroxy group (-O-O-), making it suitable as a polymerization initiator. Unlike Butyl 2-ethylhexanoate, it poses significant toxic risks, including respiratory irritation and flammability, as noted in its hazard profile .

- Butyl 2-hydroxy-5-methyl-4-oxohepta-2,5-dienoate (CAS 85237-84-9): A hydroxylated and oxidized derivative, this compound’s polar functional groups likely reduce its solubility in non-polar solvents compared to Butyl 2-ethylhexanoate. Its applications remain unspecified in the evidence .

Key Differences :

- Reactivity: Peroxy derivatives (e.g., Butyl 2-ethylperoxyhexanoate) are highly reactive, whereas Butyl 2-ethylhexanoate is more stable.

- Toxicity: Peroxy compounds exhibit acute toxicity (e.g., respiratory irritation) , while ester derivatives like Butyl 2-ethylhexanoate are generally considered less hazardous.

Metal Salts of 2-Ethylhexanoate

- Stannous 2-Ethylhexanoate (CAS 301-10-0): A tin-based catalyst used in polyurethane and silicone production. Unlike Butyl 2-ethylhexanoate, it contains a metal center (Sn), enabling its role in crosslinking reactions .

- Cerium(III) 2-Ethylhexanoate (CAS CXCE040): A rare-earth compound (Ce³⁺) with the formula C24H45CeO4.

Key Differences :

- Functionality: Metal salts act as catalysts, while Butyl 2-ethylhexanoate likely serves as a non-reactive additive.

- Regulatory Status: Metal catalysts like stannous derivatives may face stricter handling guidelines due to metal toxicity .

Phthalate Esters

- Bis(2-ethylhexyl)phthalate (DEHP) :

A widely used phthalate plasticizer with a similar ester backbone. DEHP’s high molecular weight enhances its permanence in polymers, but it has raised health concerns due to endocrine-disrupting effects .

Comparison with Butyl 2-ethylhexanoate:

- Applications : Both may function as plasticizers, but DEHP’s larger structure provides greater flexibility in PVC.

- Toxicity: DEHP is classified as a reproductive toxin, requiring stringent workplace controls , whereas Butyl 2-ethylhexanoate’s toxicity profile is less documented.

Parent Acid: 2-Ethylhexanoic Acid (CAS 2025-56-1)

The carboxylic acid precursor to Butyl 2-ethylhexanoate is more volatile and acidic. It is used in synthetic lubricants and corrosion inhibitors, whereas the ester form offers improved thermal stability and reduced odor .

Actividad Biológica

Butyl 2-ethylhexanoate is an ester compound with various applications in the chemical industry, particularly as a solvent and plasticizer. Its biological activity has garnered attention due to its interactions with biological systems, particularly in enzymatic reactions and potential toxicity.

- Chemical Formula : C12H24O2

- Molecular Weight : 200.32 g/mol

- CAS Number : 105-56-6

Biological Activity Overview

Butyl 2-ethylhexanoate exhibits significant biological activity, particularly in the context of enzymatic hydrolysis and potential toxicity.

Enzymatic Hydrolysis

A notable study investigated the enantioselective hydrolysis of butyl 2-ethylhexanoate by a strain of Nocardia corynebacteroides. This research highlighted the ability of specific microbial esterases to selectively hydrolyze the compound, which is essential for applications in chiral synthesis and biocatalysis. The results indicated that certain strains could effectively convert butyl 2-ethylhexanoate into its corresponding acids, demonstrating its potential as a substrate for biotransformation processes .

Toxicological Profile

The toxicity of butyl 2-ethylhexanoate has been assessed through various studies. It is classified as slightly harmful by inhalation and exhibits low acute toxicity via oral and dermal routes. However, it can cause skin sensitization and irritation . The compound's environmental impact is also significant; it is considered very toxic to aquatic organisms, necessitating careful handling in industrial applications .

Case Studies

-

Microbial Hydrolysis Study

- Objective : To assess the enantioselective hydrolysis of butyl 2-ethylhexanoate.

- Methodology : Screening various microbial strains for esterase activity.

- Findings : Certain strains showed high enantioselectivity, making them suitable for chiral compound synthesis.

-

Toxicity Assessment

- Objective : To evaluate the acute and chronic toxicity of butyl 2-ethylhexanoate.

- Methodology : Conducting standard toxicity tests on aquatic organisms.

- Findings : The compound was found to be very toxic to aquatic life, with long-lasting effects.

Research Findings Summary Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.